![molecular formula C10H19N3 B13318098 (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that features both an imidazole ring and an amine group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The butan-2-yl group is an alkyl chain that provides hydrophobic characteristics to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine typically involves the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the butan-2-yl group. One common method involves the reaction of imidazole with 3-chloropropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of imidazolines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting histamine receptors and other imidazole-sensitive pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and an amine group, but lacks the butan-2-yl group.
Imidazole: The parent compound of the imidazole ring, without any alkyl or amine substitutions.
(Butan-2-yl)amine: Contains the butan-2-yl group but lacks the imidazole ring.
Uniqueness
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine is unique due to the combination of the imidazole ring and the butan-2-yl group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-3-10(2)12-5-4-7-13-8-6-11-9-13/h6,8-10,12H,3-5,7H2,1-2H3 |
InChI Key |
LTTHGOPUFBSSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


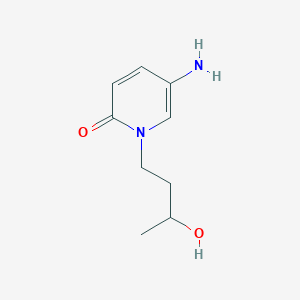

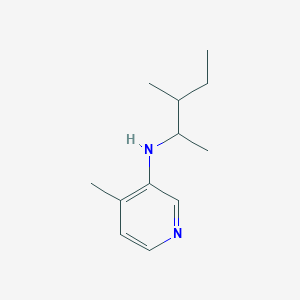
amine](/img/structure/B13318041.png)
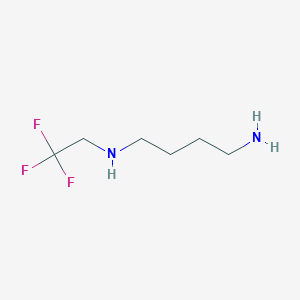
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13318048.png)
![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
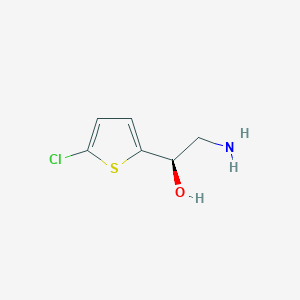
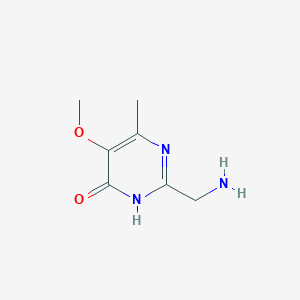
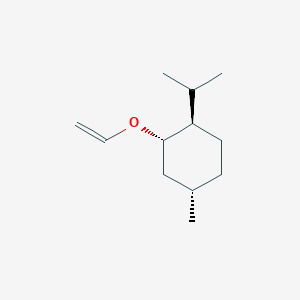
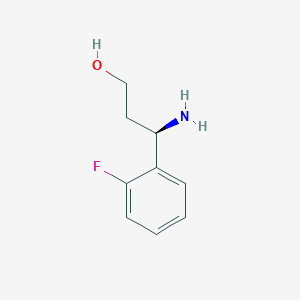
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
![2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)
